molecular formula C15H17NO B8736244 2-(N-benzylanilino)ethanol

2-(N-benzylanilino)ethanol

Cat. No.: B8736244
M. Wt: 227.30 g/mol
InChI Key: VMIORCIXXWGAGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-benzylanilino)ethanol is an organic compound with the molecular formula C15H17NO It is characterized by the presence of a benzyl group attached to an aniline moiety, which is further connected to an ethanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-benzylanilino)ethanol typically involves the reaction of benzylamine with aniline in the presence of ethanol. The reaction is usually carried out under reflux conditions to ensure complete reaction and high yield. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts and solvents that can be easily recycled is also common to reduce the environmental impact and cost of production.

Chemical Reactions Analysis

Types of Reactions: 2-(N-benzylanilino)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group in the aniline moiety can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and bases (NaOH, KOH) are often employed.

Major Products:

    Oxidation: Formation of benzylideneaniline derivatives.

    Reduction: Formation of benzylaniline derivatives.

    Substitution: Formation of various substituted benzylaniline derivatives.

Scientific Research Applications

2-(N-benzylanilino)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(N-benzylanilino)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted. Additionally, the compound may interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

    2-(N-ethylanilino)ethanol: Similar structure but with an ethyl group instead of a benzyl group.

    2-(N-methylanilino)ethanol: Similar structure but with a methyl group instead of a benzyl group.

    N-(2-hydroxyethyl)aniline: Similar structure but without the benzyl group.

Uniqueness: 2-(N-benzylanilino)ethanol is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

2-(N-benzylanilino)ethanol

InChI

InChI=1S/C15H17NO/c17-12-11-16(15-9-5-2-6-10-15)13-14-7-3-1-4-8-14/h1-10,17H,11-13H2

InChI Key

VMIORCIXXWGAGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)C2=CC=CC=C2

Origin of Product

United States

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